Erythromycin A Dihydrate Bioavailability Advantage Over Amorphous Form and Commercial Base in Human Volunteers
In a comparative bioavailability study in healthy volunteers, erythromycin anhydrate and dihydrate demonstrated faster and more complete absorption than both the amorphous form and commercially available erythromycin base [1]. The four physical forms were characterized by X-ray diffraction, thermogravimetry, and differential scanning calorimetry before administration, confirming distinct solid-state identities.
| Evidence Dimension | Rate and extent of oral bioavailability in humans |
|---|---|
| Target Compound Data | Faster and more completely absorbed than amorphous form or commercial base |
| Comparator Or Baseline | Amorphous form: slower and less complete absorption; Commercial base: slower and less complete absorption |
| Quantified Difference | Qualitative ranking established: Dihydrate and anhydrate > Amorphous form and commercial base |
| Conditions | Healthy human volunteers; four physical forms characterized by X-ray, TG, and DSC; oral administration |
Why This Matters
Procurement of the correct physical form directly impacts therapeutic equivalence; substituting amorphous or commercial base for dihydrate without bioequivalence demonstration may result in subtherapeutic drug exposure.
- [1] Fukumori Y, Fukuda T, Yamamoto Y, Shigitani Y, Hanyu Y, Takeuchi Y, Sato N. Physical characterization of erythromycin dihydrate, anhydrate and amorphous solid and their dissolution properties. Chem Pharm Bull. 1983;31(11):4029-4039. Bioavailability findings reported in: Crystal forms and bioavailability of erythromycin. Int J Pharm. 1987. View Source
